Velutin

概要

説明

ベラチンはフラボノイドの一種であるフラボンであり、植物界に広く分布する天然化合物のクラスです。ベラチンは、キロスマ・ベラチンやアサイーなどの植物から単離されています。 ベラチンは、美白(抗メラニン生成)効果を含むさまざまな生物学的活性を持っており、抗炎症、抗アレルギー、抗酸化、抗菌などの可能性も秘めています .

準備方法

ベラチンは、韓国のヤドリギなどの植物から得られたグリコシド抽出物をマイクロ波支援加水分解することにより得られます。このプロセスでは、グリコシド抽出物を酸性条件下でマイクロ波照射することにより、アグリコンフラボノイド抽出物が生成されます。 この抽出物はその後、シリカゲルカラムクロマトグラフィーにかけ、勾配ジクロロメタン-メタノールを使用してベラチンを単離します .

化学反応の分析

ベラチンは、酸化、還元、置換など、さまざまな化学反応を受けます。フラボン骨格のC5、C7、C3'、C4'の位置における官能基の水素、ヒドロキシル、メトキシ官能基による置換は、その生物学的活性に影響を与えます。 たとえば、C5とC7の位置にヒドロキシルとメトキシが共存することは、チロシナーゼ活性を阻害するために不可欠であり、C3'とC4'に置換された1,2-ジオール化合物は、メラノーマ細胞のアポトーシスを誘導します .

科学研究への応用

ベラチンは、その科学研究への応用について広く研究されてきました。ベラチンはメラニン生合成を阻害するという有望な結果を示しており、美白製品の潜在的な候補となっています。 さらに、ベラチンは、NF-κB活性化とMAPK経路の阻害によって、腫瘍壊死因子(TNF)-αおよびインターロイキン(IL)-6などの炎症性サイトカインの産生を減少させることにより、抗炎症作用を示します .

科学的研究の応用

Velutin has been extensively studied for its scientific research applications. It has shown promising results in inhibiting melanin biosynthesis, making it a potential candidate for skin whitening products. Additionally, this compound exhibits anti-inflammatory properties by reducing the production of proinflammatory cytokines such as tumor necrosis factor (TNF)-α and interleukin (IL)-6 through the inhibition of NF-κB activation and MAPK pathway .

作用機序

ベラチンは、さまざまな分子標的および経路を通じてその効果を発揮します。 ベラチンは、メラニン合成経路における重要な酵素であるチロシナーゼ活性を阻害することにより、メラニン生合成を阻害します . さらに、ベラチンは、NF-κB活性化を阻害し、NF-κB阻害剤の分解を阻害し、ミトゲン活性化タンパク質キナーゼ(MAPK)p38およびJNKリン酸化を阻害することにより、炎症性サイトカインの産生を減少させます .

類似化合物の比較

ベラチンは、その強力な抗炎症作用と抗メラニン生成作用により、フラボンの中でユニークです。類似の化合物には、ルテオリン、アピゲニン、クリソエリオールなどがあり、これらも抗炎症作用を持つフラボンです。 ベラチンは、これらの化合物と比較して、炎症性サイトカインの産生を減少させ、メラニン生合成を阻害する能力がより優れています .

類似化合物との比較

Velutin is unique among flavones due to its potent anti-inflammatory and anti-melanogenic activities. Similar compounds include luteolin, apigenin, and chrysoeriol, which are also flavones with anti-inflammatory properties. this compound exhibits greater potency in reducing the production of proinflammatory cytokines and inhibiting melanin biosynthesis compared to these compounds .

生物活性

Velutin is a flavonoid compound primarily derived from plants such as mistletoe. It has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and anti-melanogenic properties. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

1. Chemical Structure and Properties

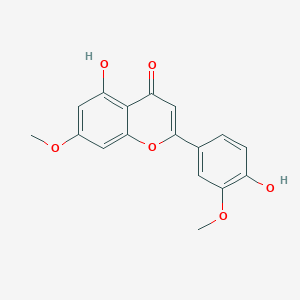

This compound is classified as a flavonoid, specifically a flavone, characterized by its hydroxyl groups which significantly contribute to its biological activities. The structure of this compound allows it to interact with various biological pathways, making it a subject of interest in pharmacological studies.

2. Anti-Inflammatory Effects

Research has demonstrated that this compound exhibits potent anti-inflammatory properties. A study investigating its effects on osteoarthritis (OA) revealed that this compound protects against cartilage degradation and subchondral bone loss by inhibiting the p38 signaling pathway. This pathway is crucial in mediating inflammatory responses, and this compound's ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-1β highlights its therapeutic potential in inflammatory diseases .

Table 1: Effects of this compound on Inflammatory Markers

| Inflammatory Marker | Effect of this compound | Mechanism |

|---|---|---|

| TNF-α | Inhibition | p38 pathway inhibition |

| IL-1β | Inhibition | NF-κB pathway inhibition |

3. Antioxidant Activity

This compound demonstrates significant antioxidant activity, which is vital for neutralizing free radicals in biological systems. A study reported that this compound derivatives exhibited dose-dependent radical scavenging activity, with the presence of hydroxyl groups being critical for this effect .

Table 2: Radical Scavenging Activity of this compound Derivatives

| Compound | EC50 (μM) | Activity Level |

|---|---|---|

| V8 | 5.47 | High |

| V11 | 100.13 | Moderate |

| V10 | N/A | No significant effect |

4. Anti-Melanogenic Properties

This compound has shown promise in inhibiting melanogenesis, making it a potential candidate for skin-whitening applications. In vitro studies demonstrated that this compound and its derivatives significantly reduced melanin synthesis in melanoma cells stimulated by α-melanocyte stimulating hormone (α-MSH). The structural analysis indicated that certain substitutions on the flavone backbone enhance this inhibitory effect .

Case Study: Melanogenesis Inhibition

A study involving B16F10 melanoma cells showed that treatment with specific this compound derivatives led to a significant decrease in melanin content compared to controls. Notably, compounds V1, V3, and V4 achieved over 80% inhibition of tyrosinase activation, an enzyme critical for melanin production.

5. Cytotoxicity Studies

While this compound exhibits beneficial effects, its cytotoxicity has also been evaluated. Research indicated that certain derivatives could induce apoptosis in melanoma cells at specific concentrations . This duality suggests that while this compound can be therapeutic, careful consideration of dosage is essential.

Table 3: Cytotoxic Effects of this compound Derivatives on Melanoma Cells

| Compound | Concentration (μM) | Cell Death Rate (%) |

|---|---|---|

| V8 | 20 | 71.8 |

| V10 | 20 | 24.0 |

| V11 | 20 | 69.7 |

特性

IUPAC Name |

5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6/c1-21-10-6-12(19)17-13(20)8-14(23-16(17)7-10)9-3-4-11(18)15(5-9)22-2/h3-8,18-19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROCUOVBWAWAQFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90180421 | |

| Record name | 4H-1-Benzopyran-4-one, 5-hydroxy-2-(4-hydroxy-3-methyoxyphenyl)-7-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25739-41-7 | |

| Record name | Velutin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25739-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Velutin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025739417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-4-one, 5-hydroxy-2-(4-hydroxy-3-methyoxyphenyl)-7-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VELUTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT1Q4E0I0W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。